Buspirone

Catalog No.
S522298
CAS No.
36505-84-7
M.F
C21H31N5O2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buspirone

CAS Number

36505-84-7

Product Name

Buspirone

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C21H31N5O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2

InChI Key

QWCRAEMEVRGPNT-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4

solubility

5.88e-01 g/L

Synonyms

Anxut, Apo Buspirone, Apo-Buspirone, Bespar, Busp, Buspar, Buspirone, Buspirone Hydrochloride, Gen Buspirone, Gen-Buspirone, Hydrochloride, Buspirone, Lin Buspirone, Lin-Buspirone, MJ 9022 1, MJ-9022-1, MJ90221, N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-1-cyclopentanediacetamide, Neurosine, Novo Buspirone, Novo-Buspirone, Nu Buspirone, Nu-Buspirone, PMS Buspirone, PMS-Buspirone, ratio Buspirone, ratio-Buspirone

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4

The exact mass of the compound Buspirone is 385.2478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action in Anxiety

Although Buspirone is effective in treating anxiety, the exact mechanisms by which it works are not fully understood. Researchers believe it interacts with several neurotransmitters in the brain, including serotonin. Studies are ongoing to determine how Buspirone influences these pathways to produce its anti-anxiety effects [National Institutes of Health (.gov)].

Potential Uses Beyond Anxiety

Researchers are exploring the possibility of using Buspirone to treat other conditions, such as:

  • Depression: Some studies suggest Buspirone may be helpful as an add-on treatment for depression, particularly when combined with other medications .
  • Schizophrenia: Limited research indicates Buspirone might improve some symptoms of schizophrenia when used in conjunction with antipsychotic medications [ncbi.nlm.nih.gov].
  • Sleep Disorders: Early investigations suggest Buspirone may improve sleep quality in some individuals [ncbi.nlm.nih.gov].

Buspirone is an anxiolytic medication classified within the azapirone drug class. It is primarily utilized for the treatment of generalized anxiety disorder. Unlike traditional anxiolytics such as benzodiazepines, buspirone does not exhibit sedative properties or lead to physical dependence, making it a preferred option for long-term management of anxiety disorders. Its chemical structure consists of an azaspirodecanedione core linked to a pyrimidinylpiperazine moiety via a butyl chain, with the molecular formula C21H31N5O2C_{21}H_{31}N_{5}O_{2} and a molar mass of approximately 385.51g/mol385.51\,g/mol .

Buspirone undergoes significant metabolic transformations primarily via the cytochrome P450 enzyme system, particularly CYP3A4. This metabolic pathway leads to the formation of several hydroxylated metabolites, including 5-hydroxybuspirone, 6-hydroxybuspirone, 8-hydroxybuspirone, and 1-pyrimidinylpiperazine (1-PP), which possesses about one-quarter of the pharmacological activity of buspirone itself . The elimination half-life of buspirone is generally between 2 to 3 hours, although variations have been observed .

Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors, which are implicated in anxiety regulation. It also exhibits weak antagonistic properties at dopamine D2 autoreceptors and has minimal affinity for serotonin 5-HT2 receptors . The mechanism through which buspirone alleviates anxiety symptoms is believed to involve modulation of serotonergic activity in brain regions associated with anxiety and fear, such as the amygdala .

The synthesis of buspirone can be achieved through several methods. A common approach involves the alkylation of 1-(2-pyrimidyl)piperazine with 3-chloro-1-cyanopropane, followed by reduction of the resulting nitrile group using catalytic hydrogenation or lithium aluminum hydride. The primary amine product is then reacted with 3,3-tetramethyleneglutaric anhydride to yield buspirone .

General Reaction Scheme

  • Alkylation:
    1 2 pyrimidyl piperazine+3 chloro 1 cyanopropaneNitrile Intermediate\text{1 2 pyrimidyl piperazine}+\text{3 chloro 1 cyanopropane}\rightarrow \text{Nitrile Intermediate}
  • Reduction:
    Nitrile IntermediateCatalytic Hydrogenation or LAHPrimary Amine\text{Nitrile Intermediate}\xrightarrow{\text{Catalytic Hydrogenation or LAH}}\text{Primary Amine}
  • Final Reaction:
    Primary Amine+3 3 tetramethyleneglutaric anhydrideBuspirone\text{Primary Amine}+\text{3 3 tetramethyleneglutaric anhydride}\rightarrow \text{Buspirone}

Buspirone exhibits significant interactions with various drugs due to its metabolism by CYP3A4. Notable interactions include:

  • Increased Plasma Levels:
    • Itraconazole
    • Nefazodone
    • Haloperidol
    • Grapefruit juice
  • Decreased Plasma Levels:
    • Rifampicin
    • Carbamazepine .

Additionally, co-administration with monoamine oxidase inhibitors can lead to severe hypertensive crises .

Buspirone belongs to a class of compounds known as azapirones. Similar compounds include:

CompoundClassMechanism of ActionUnique Features
GepironeAzapironePartial agonist at serotonin 5-HT1A receptorsMore potent than buspirone
IpsapironeAzapironeAgonist at serotonin receptorsUsed in depression treatment
PerospironeAzapironeAntagonist at dopamine D2 receptorsAlso used in schizophrenia
TandospironeAzapironePartial agonist at serotonin receptorsSimilar efficacy in anxiety

Buspirone is unique among these compounds due to its specific action profile that emphasizes serotonergic modulation without significant effects on dopamine pathways, distinguishing it from traditional anxiolytics and antipsychotics .

Buspirone exhibits a distinctive molecular architecture centered around the azaspirodecanedione core structure, which forms the fundamental scaffold of this anxiolytic compound. The complete molecular formula of buspirone is C₂₁H₃₁N₅O₂, with a molecular weight of 385.51 daltons [1] [2] [3]. The compound's systematic name is 8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione, reflecting its complex structural organization [4] [5].

The azaspirodecanedione core represents the central rigid framework of the molecule, characterized by a spiro-fused bicyclic system where a pyrrolidinone ring (five-membered) is fused to a piperidinone ring (six-membered) at a single quaternary carbon center [1] [5]. This spiro junction creates a distinctive three-dimensional arrangement that defines the compound's spatial characteristics and contributes significantly to its biological activity profile.

The core structure incorporates two carbonyl groups positioned at the 7 and 9 positions of the azaspiro[4.5]decane framework, creating a dione functionality that influences both the electronic properties and the hydrogen bonding potential of the molecule [5] [6]. The nitrogen atom at position 8 of the spirocyclic system serves as the attachment point for the extended side chain, which comprises a four-carbon butyl linker connecting to a piperazinyl-pyrimidinyl moiety [1] [4].

Computational analysis using Hartree-Fock calculations has revealed that the optimal three-dimensional conformation of buspirone occurs at a minimum potential energy of -100679.5513 kilocalories per mole [7]. This conformational optimization indicates that the azaspirodecanedione core adopts a preferred spatial arrangement that maximizes intramolecular stability while positioning the peripheral functional groups for optimal receptor interactions.

The molecular architecture demonstrates distinct regional flexibility, with the eastern portion containing the pyrimidinylpiperazine system exhibiting conformational rigidity, while the western butyl chain region displays greater flexibility [8]. This structural duality allows the molecule to adopt multiple conformations while maintaining the essential pharmacophoric elements in fixed spatial relationships.

PropertyValueSource
Molecular FormulaC₂₁H₃₁N₅O₂Multiple sources [1] [2] [3]
Molecular Weight (g/mol)385.51PubChem, ChemSpider [1] [2]
IUPAC Name8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dioneT3DB [5]
SMILESO=C1CC2(CCCC2)CC(=O)N1CCCCN1CCN(CC1)C1=NC=CC=N1BindingDB [6]
InChI KeyQWCRAEMEVRGPNT-UHFFFAOYSA-NMultiple sources [6] [3]

Tautomerism and Stereochemical Considerations

The stereochemical analysis of buspirone reveals several important structural features that influence its three-dimensional molecular geometry and potential for isomerism. The compound does not possess classical chiral centers in its molecular framework, which eliminates the possibility of enantiomeric forms for the parent structure [5] [8]. However, the presence of the spiro center creates a unique three-dimensional arrangement that contributes to the molecule's distinctive conformational properties.

Conformational analysis studies have demonstrated that buspirone can adopt multiple conformational states, particularly involving rotation around the flexible butyl chain that connects the azaspirodecanedione core to the piperazinyl-pyrimidinyl system [7] [8]. The Dreiding molecular modeling studies have shown that these conformational variations allow for favorable spatial overlap between different regions of the molecule, particularly between the eastern pyrimidinylpiperazine portion and potential receptor binding sites [8].

The azaspirodecanedione core itself exhibits limited conformational flexibility due to the constraints imposed by the spiro-fused ring system. The cyclohexane portion of the spiro system adopts a stable chair conformation, while the pyrrolidine ring maintains an envelope conformation [8]. These fixed conformational preferences ensure that the core pharmacophoric elements remain in consistent spatial relationships regardless of side chain rotations.

While buspirone itself does not exhibit classical tautomerism, certain derivatives and metabolites of the compound can display tautomeric equilibria. The presence of the dione functionality in the azaspirodecanedione core creates potential sites for keto-enol tautomerism under specific conditions, although this phenomenon is not typically observed under physiological conditions due to the stability of the diketo form [5].

The stereochemical considerations extend to the potential for restricted rotation around certain bonds within the molecule. The connection between the piperazine ring and the pyrimidine moiety can exhibit rotational barriers that influence the overall conformational ensemble of the molecule [7]. These rotational restrictions contribute to the preferred conformational states identified through computational analysis.

Stereochemical AspectDescriptionReference
Chiral CentersNo chiral centers in buspirone moleculeStructural analysis [5] [8]
Conformational StatesMultiple conformations due to flexible butyl chainDreiding model studies [8]
Minimum Energy Conformation-100679.5513 kcal/molHartree-Fock calculations [7]
Core RigidityAzaspirodecanedione core maintains fixed geometryMolecular modeling [8]
Rotational BarriersRestricted rotation around specific bondsComputational analysis [7]

Polymorphic Crystalline Forms and Stability Profiles

Buspirone hydrochloride exhibits significant polymorphic behavior, existing in multiple distinct crystalline forms that demonstrate different physical and thermodynamic properties. The most extensively characterized polymorphic forms are designated as Form I and Form II, with additional variants identified as P188 and P203 based on their characteristic melting points [9] [10] [11] [12].

Form I represents the thermodynamically stable polymorph at temperatures below approximately 95 degrees Celsius, exhibiting a melting point of 188 degrees Celsius [13] [10] [11] [12]. This form has been successfully characterized through single crystal X-ray diffraction analysis, revealing detailed structural information about the molecular packing arrangements and intermolecular interactions within the crystal lattice [10] [14]. The crystal structure determination of Form I provides crucial insights into the three-dimensional organization of buspirone molecules in the solid state.

Form II constitutes the metastable polymorphic modification, characterized by a higher melting point of 203 degrees Celsius [13] [10] [11] [12]. Despite extensive efforts, single crystal X-ray structure determination of Form II has proven challenging due to difficulties encountered in producing suitable crystals for diffraction analysis [10]. However, powder X-ray diffraction and differential scanning calorimetry have been successfully employed for quantitative analysis and characterization of this polymorphic form [10].

The polymorphic transformation between forms has been extensively studied using solution-mediated processes. The transformation from metastable Form II to stable Form I occurs through a dissolution-nucleation-growth mechanism, where Form II dissolves in solution, followed by nucleation and subsequent growth of Form I crystals [13] [11]. This transformation process has been monitored using in-situ Raman spectroscopy, with characteristic peaks at 723 reciprocal centimeters for Form I and 1152 reciprocal centimeters for Form II serving as diagnostic markers [11].

The transition temperature between polymorphic forms occurs at approximately 95 degrees Celsius, representing the equilibrium point where the two forms can coexist [9] [15] [12]. Below this temperature, Form I (P188) is thermodynamically favored, while above 95 degrees Celsius, Form II (P203) becomes the preferred crystalline modification [9] [15]. This enantiotropic relationship between the polymorphs has important implications for pharmaceutical processing and storage conditions.

Morphological differences between the polymorphic forms are readily observable through scanning electron microscopy. Form I crystals exhibit a characteristic plate-shaped morphology, while Form II crystals display a distinctive rod-shaped appearance [11] [12]. These morphological distinctions provide additional means for polymorph identification and quality control in pharmaceutical manufacturing processes.

The stability profiles of the different polymorphic forms have been evaluated under various environmental conditions. Form I demonstrates superior stability under typical pharmaceutical storage and manufacturing conditions, maintaining its specified physical characteristics without undergoing unwanted polymorphic conversion [9] [15]. This stability advantage makes Form I the preferred polymorphic form for pharmaceutical applications.

Solubility differences between the polymorphic forms have been quantitatively analyzed, revealing that the metastable Form II exhibits higher apparent solubility compared to the stable Form I [16] [17]. This solubility differential drives the solution-mediated transformation process and influences the bioavailability characteristics of different polymorphic forms.

Polymorphic FormMelting Point (°C)Crystal SystemStabilityMorphology
Form I (Stable)188 [10] [11] [12]Determined by single crystal X-ray [10]Thermodynamically stable at <95°C [9] [15]Plate-shaped crystals [11] [12]
Form II (Metastable)203 [10] [11] [12]Not determined due to crystal production difficulties [10]Metastable, transforms to Form I [13] [11]Rod-shaped crystals [11] [12]
P188 (Lower melting)188 [9] [15] [12]UnknownThermodynamically favored at pharmaceutical temperatures [9] [15]Unknown
P203 (Higher melting)203 [9] [15] [12]UnknownFavored at temperatures >95°C [9] [15]Unknown

The kinetic parameters governing the polymorphic transformation have been determined through detailed experimental studies combined with mathematical modeling. The transformation process involves simultaneous dissolution of Form II, nucleation of Form I, and subsequent crystal growth, with each step characterized by specific rate constants and activation energies [13] [11]. These kinetic data provide essential information for controlling polymorphic outcomes during pharmaceutical manufacturing processes.

Physical PropertyValueSource
Melting Point (°C)201.5-202.5 (hydrochloride salt) [18] [19] [20]Multiple sources
Density (g/cm³)1.24 [21]ChemSrc
Water SolubilityFreely soluble [19] [20]Safety data sheets
Boiling Point (°C)613.9 at 760 mmHg [22] [21]ChemSrc
Flash Point (°C)325.1 [22] [21]ChemSrc
LogP1.95-2.63 [18]DrugBank, ALOGPS
Polar Surface Area (Ų)69.64 [18]Chemaxon
pKa (Strongest Basic)7.62 [18]Chemaxon

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

385.24777525 g/mol

Monoisotopic Mass

385.24777525 g/mol

Heavy Atom Count

28

LogP

2.63
2.63 (LogP)
2.3

Appearance

Solid powder

Melting Point

201.5-202.5
201.5 - 202.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TK65WKS8HL

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the management of anxiety disorders or the short-term relief of the symptoms of anxiety.

Livertox Summary

Buspirone is a psychoactive drug used for management of general anxiety disorders and alleviation of the symptoms of anxiety. Despite wide scale use, it is an infrequent cause of serum enzyme elevations and has not been linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Sedatives and Hypnotics

Pharmacology

The clinical effect of buspirone in alleviating the symptoms of generalized anxiety disorders typically takes 2 to 4 weeks to achieve.[L7375] The delayed onset of action of buspirone suggests that the therapeutic effectiveness in generalized anxiety may involved more than its molecular mechanism of action at the 5-HT1A receptors,[T28] or buspirone may induce adaptations of 5-HT1A receptors.[L7375] Buspirone was not shown to alter the psychomotor or cognitive function in healthy volunteers, and the risk of developing sedation is relatively low compared to other anxiolytics, such as benzodiazepines.[A180985] Unlike benzodiazepines and barbiturates used in anxiety disorders, buspirone is not associated with a risk for developing physical dependence or withdrawal, or any significant interaction with central nervous system depressants such as ethanol. This is due to the lack of effects on GABA receptors.[A180985,L7375] Buspirone also does not exhibit any anticonvulsant or muscle-relaxing properties,[A182309] but may interfere with arousal reactions due to its inhibitory action on the aactivity of noradrenergic locus coerulus neurons.[T28] Despite its clinical effectiveness in generalized anxiety, buspirone demonstrated limited clinical effectiveness on panic disorders, severe anxiety, phobias, and obsessive compulsive disorders.[A181751,T28] The clinical effectiveness of the long-term use of buspirone, for more than 3 to 4 weeks, has not demonstrated in controlled trials but there were no observable significant adverse events in patients receiving buspirone for a year in a study of long-term use.[L4478]
Buspirone is an anxiolytic agent chemically and pharmacologically unrelated to benzodiazepines, barbiturates, or other sedative/hypnotic drugs. Although its exact mechanism of action is unknown, buspirone may exert its anti-anxiety effects via serotonin (5-HT1A) and dopamine receptors (D2) and may indirectly affect other neurotransmitter systems. Unlike typical benzodiazepine anxiolytics, this agent does not exert anticonvulsant or muscle relaxant effects and lacks prominent sedative effects.

MeSH Pharmacological Classification

Anti-Anxiety Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BE - Azaspirodecanedione derivatives
N05BE01 - Buspirone

Mechanism of Action

The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain's anxiety and fear circuitry to enhance the serotonergic activity in these brain areas. Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex. 5-HT1A receptors function as inhibitory autoreceptors by being expressed on the soma or dendrites of serotonergic neurons or mediate postsynaptic actions of 5-HT by being highly expressed on the corticolimbic circuits. They are inhibitory G-protein coupled receptors that couple to Gi/Go proteins. When activated, presynaptic 5-HT1A autoreceptors causes neuron hyperpolarization and reduces the firing rate of the serotonergic neuron, thereby decreasing extracellular 5-HT levels in the neuron's projection areas. Activated postsynaptic 5-HT1A receptors promote hyperpolarization to released 5-HT on pyramidal neurons. The anxiolytic action of buspirone is mainly thought to arise from the interaction at presynaptic 5-HT1A autoreceptors. Acting as a potent agonist in these receptors, buspirone initially causes activation of these autoreceptors and inhibition of 5-HT release. It is proposed that buspirone induces desensitization of somatodendritic autoreceptors over time, which may explain the delayed onset of action of the drug. Desensitization of the autoreceptors ultimately results in heightened excitation of serotonergic neurons and enhanced 5-HT release. Buspirone also displays a weak affinity for serotonin 5HT2 receptors and acts as a weak antagonist on dopamine D2 autoreceptors, although there is not much evidence that the action at these receptors contribute to the anxiolytic effect of buspirone. It acts as an antagonist at presynaptic dopamine D3 and D4 receptors and may bind to alpha-1 adrenergic receptors as a partial agonist.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

36505-84-7

Absorption Distribution and Excretion

Buspirone is rapidly absorbed following oral administration. Bioavailability is low and variable (approximately 5%) due to extensive first pass metabolism. While absorption of buspirone is decreased with concomitant food intake, the first-pass metabolism of the drug is also decreased, resulting in an increased bioavailability as well as increased Cmax and AUC. Following oral administration of single oral doses of 20 mg, the Cmax ranged from 1 to 6 ng/mL and the Tmax ranged from 40 to 90 minutes.
A single-dose pharmacokinetic studies using 14C-labeled buspirone demonstrated that about 29-63% of the dose administered was excreted in the urine within 24 hours, primarily in the form of metabolites. About 18% to 38% of the dose was eliminated via fecal excretion.
In a pharmacokinetic study assessing buspirone over the dose range of 10 to 40 mg, the volume of distribution was 5.3 L/kg.
In a pharmacokinetic study assessing buspirone over the dose range of 10 to 40 mg, the systemic clearance was 1.7 L/h/kg.

Metabolism Metabolites

Buspirone is extensively metabolized upon administration, where it primarily undergoes hepatic oxidation mediated by the CYP3A4 enzyme. Hydroxylated derivatives are produced, including a pharmacologically active metabolite 1-pyrimidinylpiperazine (1-PP). In animal studies, 1-PP possessed about one quarter of the pharmacological activity of buspirone.
Metabolized hepatically, primarily by oxidation by cytochrome P450 3A4 producing several hydroxylated derivatives and a pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP) Route of Elimination: In a single-dose study using 14C-labeled buspirone, 29% to 63% of the dose was excreted in the urine within 24 hours, primarily as metabolites; fecal excretion accounted for 18% to 38% of the dose. Half Life: 2-3 hours (although the action of a single dose is much longer than the short halflife indicates).

Wikipedia

Buspirone
Goserelin

Biological Half Life

In a single-dose pharmacokinetic study of 14C-labeled buspirone, the average elimination half-life of unchanged buspirone following administration of single doses ranging from 10 to 40 mg was about 2 to 3 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Does buspirone ameliorate the susceptibility to central sleep apnea?

Scott Maresh, Joel Prowting, Sarah Vaughan, Hossein Yarandi, M Safwan Badr, Abdulghani Sankari
PMID: 33724902   DOI: 10.1152/japplphysiol.01077.2020

Abstract




The Buspirone-dependent Abdominal Pain Transmission Within the Nucleus Tractus Solitarius in the Rat

Sergey S Panteleev, Ivan B Sivachenko, Olga A Lyubashina
PMID: 33248152   DOI: 10.1016/j.neuroscience.2020.11.032

Abstract

Buspirone, a partial agonist of the 5-HT
R, due to potential antinociceptive properties can be useful for abdominal pain treatment in IBS patients. Pain-related effects of buspirone can be mediated by the 5-HT
Rs, located within the nucleus tractus solitarius. The 5-HT
R involvement in pain transmission within the NTS is unclear. The objective of our study was to evaluate the involvement of the 5-HT
R in abdominal pain transmission within the NTS. Using a model of abdominal pain on urethane-anesthetized rats, two types of NTS pain-related neurons responding to the noxious colorectal distension (CRD) with excitatory and inhibitory sustained patterns of evoked activity were revealed. Buspirone (1.0-4.0 mg kg
, iv) has complex time- and dose-depended action on the CRD-induced NTS neuron responses. Buspirone inhibits the responses of the excitatory neurons and inverts the responses of the inhibitory pain-related neurons but at a dose of 4.0 buspirone, the effect on NTS pain-related neurons attenuates. The inhibitory effect of buspirone on the CRD-evoked responses of the excitatory NTS neurons is completely blocked by an intra-cerebroventricular administration of buspirone agonist WAY100,635. The inhibitory responses do not change by this agonist. The inhibitory action of buspirone is mediated by supraspinal 5-HT
receptors however, its excitatory effect on inhibitory neurons does not dependents on these receptors. We proposed that the NTS pain-related neurons could be involved in anti- or pronociceptive effects of buspirone on abdominal pain.


Effects of Stress Exposure during Adolescent Period on Inflammatory Pain Response, Psychoemotional Behavior, and Action of Antidepressants in Prenatally Stressed Adult Male Rats

I P Butkevich, V A Mikhailenko
PMID: 32748140   DOI: 10.1007/s10517-020-04875-w

Abstract

We studied the effects of stress exposure during the adolescent period of development (SAPD) on the parameters of inflammatory painful response and the level of depression-like behavior in prenatally stressed adult male rats. In addition, we analyzed the effects of selective serotonin (5-HT) reuptake inhibitor fluoxetine and 5-HT
receptor agonist buspirone injected chronically to pregnant mothers for correction of behavioral disturbances caused by prenatal stress in their adult male progeny. In the formalin test, SAPD decreased integrated at the supraspinal level pain-like response that was increased by prenatal stress; under these conditions, buspirone and fluoxetine were ineffective in contrast to their antinociceptive action on spinally integrated pain-like response increased by SAPD. In the forced swimming test, SAPD had no effect on the level of depression-like behavior in prenatally stressed males; no differences in plasma corticosterone level were found in these animals.


A Serotonin "Cocktail"

Joaquim C Nunes, José L Botas
PMID: 32628370   DOI: 10.4088/PCC.19l02532

Abstract




Serotonergic treatment normalizes midbrain dopaminergic neuron increase after periaqueductal gray stimulation

Shawn Zheng Kai Tan, Yasin Temel, Ariel Yovela Chan, Andrea Tsz Ching Mok, Jose Angelo Udal Perucho, Arjan Blokland, Luca Aquili, Wei Ling Lim, Lee Wei Lim
PMID: 32594260   DOI: 10.1007/s00429-020-02102-w

Abstract

Electrical stimulation of the dorsolateral periaqueductal gray (dlPAG) in rats has been shown to elicit panic-like behaviour and can be a useful as an unconditioned stimulus for modelling anticipatory fear and agoraphobia in a contextual fear conditioning paradigm. In this study, we further analysed our previous data on the effects of escitalopram (a selective serotonin reuptake inhibitor, SSRI) and buspirone (a 5-HT1A receptor partial agonist) on dlPAG-induced anticipatory fear behaviour in a rat model using freezing as a measure. We then attempted to unravel some of the interactions with dopamine signalling using tyrosine hydroxylase (TH) immunohistochemistry to probe the effects on dopaminergic neurons. We showed that acute treatment of escitalopram, but not buspirone, was effective in reducing anticipatory freezing behaviour, while chronic administrations of both drugs were effective. We found that the dlPAG stimulation induced increase number of dopaminergic neurons in the ventral tegmental area (VTA) which was reversed in both chronic buspirone and escitalopram groups. We further found a strong positive correlation between the number of dopaminergic neurons and freezing in the VTA and showed positive correlations between dopaminergic neurons in the VTA and substantia nigra pars compacta (SNpc) in escitalopram and buspirone groups, respectively. Overall, we showed that chronic treatment with an SSRI and a 5-HT1A agonist reduced anticipatory freezing behaviour which seems to be associated, through correlative studies, with a reversal of dlPAG stimulation induced increase in number of dopaminergic neurons in the VTA and/or SNpc.


The effect of apatinib on pharmacokinetic profile of buspirone both in vivo and in vitro

Xiao-Dan Zhang, Ying-Hui Li, Dao-Xing Chen, Wei-Wei You, Xiao-Xia Hu, Bing-Bing Chen, Guo-Xin Hu, Jian-Chang Qian
PMID: 32608074   DOI: 10.1111/jphp.13320

Abstract

In this study, we aimed to investigate the potential interaction of apatinib and buspirone and underlying mechanism.
UPLC-MS/MS assay was applied to determine the concentrations of buspirone and its main metabolites (1-PP and 6-OH buspirone) after incubated with liver microsomes. Moreover, the connection of in vitro and in vivo was further determined. Sprague Dawley rats were randomly divided into two groups: group A (20 mg/kg buspirone) and group B (buspirone vs 40 mg/kg apatinib). Tail vein blood was collected and subjected to the UPLC-MS/MS detection.
Apatinib inhibited the generations of 1-PP and 6-OH buspirone dose-dependently with IC
of 1.76 and 2.23 μm in RLMs, and 1.51 and 1.48 μm in HLMs, respectively. There was a mixed mechanism underlying such an inhibition effect. In rat, AUC
, AUC
, T
and C
of buspirone and 6-OH buspirone increased significantly while co-administering with apatinib, but V
and CL
decreased obviously while comparing group A with group B .
Apatinib suppresses the CYP450 based metabolism of buspirone in a mixed mechanism and boosted the blood exposure of prototype drug and 6-OH buspirone dramatically. Therefore, extra caution should be taken when combining apatinib with buspirone in clinic.


Central apneas, chemoreflex sensitivity, and buspirone in spinal cord injury: a word of caution

Chiara Borrelli, Michele Emdin, Claudio Passino, Alberto Giannoni
PMID: 33724880   DOI: 10.1152/japplphysiol.00940.2020

Abstract




Buspirone decreases susceptibility to hypocapnic central sleep apnea in chronic SCI patients

Scott Maresh, Joel Prowting, Sarah Vaughan, Elizabeth Kruppe, Bander Alsabri, Hossein Yarandi, M Safwan Badr, Abdulghani Sankari
PMID: 32816639   DOI: 10.1152/japplphysiol.00435.2020

Abstract

Spinal cord injury (SCI) is a risk factor for central sleep apnea (CSA). Previous studies in animal models with SCI have demonstrated a promising recovery in respiratory and phrenic nerve activity post-injury induced by the systemic and local administration of serotonin receptor agonists such as Buspirone and Trazodone. Human trials must be performed to determine whether individuals with SCI respond similarly. We hypothesized that Buspirone and Trazodone would decrease the propensity to hypocapnic CSA during sleep. We studied eight males with chronic SCI and sleep-disordered breathing (SDB) [age: 48.8 ± 14.2 yr; apnea-hypopnea index (AHI): 44.9 ± 23.1] in a single-blind crossover design. For 13 days, participants were randomly assigned either Buspirone (7.5-15 mg twice daily), Trazodone (100 mg), or a placebo followed by a 14-day washout period before crossing over to the other interventions. Study nights included polysomnography and induction of CSA using a noninvasive ventilation protocol. We assessed indexes of SDB, CO
reserve, apneic threshold (AT), controller gain (CG), plant gain (PG), and ventilatory parameters. CO
reserve was significantly widened on Buspirone (-3.6 ± 0.9 mmHg) compared with both Trazodone (-2.5 ± 1.0 mmHg,
= 0.009) and placebo (-1.8 ± 1.5 mmHg,
< 0.001) but not on Trazodone vs. placebo (
= 0.061). CG was significantly decreased on Buspirone compared with placebo (1.8 ± 0.4 vs. 4.0 ± 2.0 L/(mmHg·min),
= 0.025) but not on Trazodone compared with placebo (2.5 ± 1.1 vs. 4.0 ± 2.0 L/(mmHg·min);
= 0.065). There were no significant differences for PG, AT, or any SDB indexes (AHI, obstructive apnea index, central apnea index, oxygen desaturation index). The administration of Buspirone decreased the susceptibility to induced hypocapnic central apnea by reducing chemosensitivity and increasing CO
reserve in chronic SCI patients.
This research study is novel as it is the first study in a humans that we are aware of that demonstrates the ability of Buspirone to increase CO
reserve and hence decrease susceptibility to hypocapnic central apnea in patients with spinal cord injury.


6-Hydroxydopamine lesion and levodopa treatment modify the effect of buspirone in the substantia nigra pars reticulata

Sergio Vegas-Suárez, Clarissa Anna Pisanò, Catalina Requejo, Harkaitz Bengoetxea, Jose Vicente Lafuente, Michele Morari, Cristina Miguelez, Luisa Ugedo
PMID: 32464686   DOI: 10.1111/bph.15145

Abstract

l-DOPA-induced dyskinesia (LID) is considered a major complication in the treatment of Parkinson's disease (PD). Buspirone (5-HT
partial agonist) have shown promising results in the treatment of PD and LID, however no 5-HT-based treatment has been approved in PD. The present study was aimed to investigate how the substantia nigra pars reticulata (SNr) is affected by buspirone and whether it is a good target to study 5-HT antidyskinetic treatments.
Buspirone was studied using in vivo single-unit, electrocorticogram, local field potential recordings along with microdialysis and immunohistochemistry in naïve/sham, 6-hydroxydopamine (6-OHDA)-lesioned or 6-OHDA-lesioned and l-DOPA-treated (6-OHDA/l-DOPA) rats.
Local buspirone inhibited SNr neuron activity in all groups. However, systemic buspirone reduced burst activity in 6-OHDA-lesioned rats (with or without l-DOPA treatment), whereas 8-OH-DPAT, a full 5-HT
agonist induced larger inhibitory effects in sham animals. Neither buspirone nor 8-OH-DPAT markedly modified the low-frequency oscillatory activity in the SNr or synchronization within the SNr with the cortex. In addition, local perfusion of buspirone increased GABA and glutamate release in the SNr of naïve and 6-OHDA-lesioned rats but no effect in 6-OHDA/l-DOPA rats. In the 6-OHDA/l-DOPA group, increased 5-HT transporter and decreased 5-HT
receptor expression was found.
The effects of buspirone in SNr are influenced by dopamine loss and l-DOPA treatment. The present results suggest that the regulation of burst activity of the SNr induced by DA loss may be a good target to test new drugs for the treatment of PD and LID.


Explore Compound Types